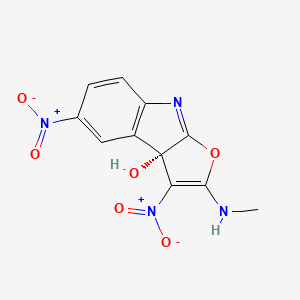
Cdk2-IN-24
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cdk2-IN-24 is a selective inhibitor of cyclin-dependent kinase 2 (CDK2), a protein kinase involved in the regulation of the cell cycle. CDK2 plays a crucial role in the transition from the G1 phase to the S phase of the cell cycle, making it a target for cancer therapy. Inhibitors like this compound are designed to block the activity of CDK2, thereby preventing the proliferation of cancer cells.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Cdk2-IN-24 involves multiple steps, starting with the preparation of key intermediates. One common synthetic route includes the formation of pyrazolo[3,4-d]pyrimidinone derivatives. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired chemical transformations. For example, the synthesis may involve the reaction of substituted pyrazoles with appropriate aldehydes or ketones under acidic or basic conditions .
Industrial Production Methods
Industrial production of this compound requires scaling up the laboratory synthesis to a larger scale. This involves optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and reproducibility of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
Cdk2-IN-24 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert this compound into reduced forms with different chemical properties.
Substitution: Substitution reactions involve the replacement of functional groups within the molecule, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed in substitution reactions.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound. These derivatives may exhibit different biological activities and pharmacokinetic properties .
Applications De Recherche Scientifique
Cdk2-IN-24 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the role of CDK2 in chemical reactions and pathways.
Biology: Employed in cell biology research to investigate the effects of CDK2 inhibition on cell cycle progression and apoptosis.
Medicine: Explored as a potential therapeutic agent for the treatment of cancers, particularly those resistant to other CDK inhibitors.
Industry: Utilized in the development of new anticancer drugs and in high-throughput screening assays for drug discovery
Mécanisme D'action
Cdk2-IN-24 exerts its effects by selectively inhibiting the activity of CDK2. The compound binds to the ATP-binding site of CDK2, preventing the phosphorylation of downstream targets required for cell cycle progression. This inhibition leads to cell cycle arrest at the G1/S transition, ultimately resulting in the suppression of cancer cell proliferation. The molecular targets and pathways involved include the retinoblastoma protein (RB) and E2F transcription factors .
Comparaison Avec Des Composés Similaires
Similar Compounds
Roscovitine: Another CDK2 inhibitor with a similar mechanism of action.
INX-315: A selective CDK2 inhibitor with high potency and specificity.
Pyrazolo[3,4-d]pyrimidinone derivatives: A class of compounds structurally related to Cdk2-IN-24
Uniqueness
This compound is unique due to its high selectivity for CDK2 over other cyclin-dependent kinases. This selectivity reduces off-target effects and enhances its therapeutic potential. Additionally, this compound has shown efficacy in overcoming resistance to other CDK inhibitors, making it a valuable candidate for cancer therapy .
Propriétés
Formule moléculaire |
C11H8N4O6 |
|---|---|
Poids moléculaire |
292.20 g/mol |
Nom IUPAC |
(8bS)-2-(methylamino)-1,7-dinitrofuro[2,3-b]indol-8b-ol |
InChI |
InChI=1S/C11H8N4O6/c1-12-9-8(15(19)20)11(16)6-4-5(14(17)18)2-3-7(6)13-10(11)21-9/h2-4,12,16H,1H3/t11-/m0/s1 |
Clé InChI |
RQUHPOJTUFGBEM-NSHDSACASA-N |
SMILES isomérique |
CNC1=C([C@]2(C3=C(C=CC(=C3)[N+](=O)[O-])N=C2O1)O)[N+](=O)[O-] |
SMILES canonique |
CNC1=C(C2(C3=C(C=CC(=C3)[N+](=O)[O-])N=C2O1)O)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[3-[[2-[(3-acetyl-2,6-dihydroxy-5-methylphenyl)methyl]-5-anthracen-9-yl-1H-indol-3-yl]methyl]-2,4-dihydroxy-5-methylphenyl]ethanone](/img/structure/B12385592.png)

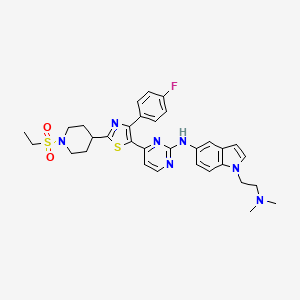

![(4R)-4-[3-[7-(8-ethynyl-7-fluoro-3-hydroxynaphthalen-1-yl)-8-fluoro-2-[[(2R,8S)-2-fluoro-1,2,3,5,6,7-hexahydropyrrolizin-8-yl]methoxy]pyrido[4,3-d]pyrimidin-4-yl]-3,8-diazabicyclo[3.2.1]octane-8-carbonyl]-3,3-dimethyloxetan-2-one](/img/structure/B12385618.png)
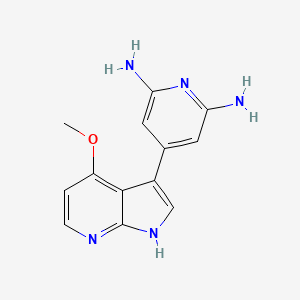
![3-Chloro-5-fluorothieno[3,2-b]thiophene-2-carboxylic acid](/img/structure/B12385626.png)
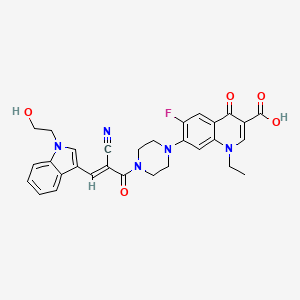
![(4S)-5-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-4-carboxy-1-[[(1S,2R)-1-carboxy-2-hydroxypropyl]amino]-1-oxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-4-[[(2S)-1-[(2S)-4-amino-2-[[(2S)-2-[[(2S)-3-hydroxy-2-(tetradecanoylamino)propanoyl]amino]-4-methylpentanoyl]amino]-4-oxobutanoyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoic acid](/img/structure/B12385635.png)
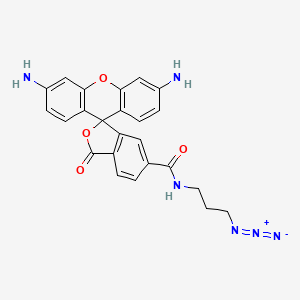

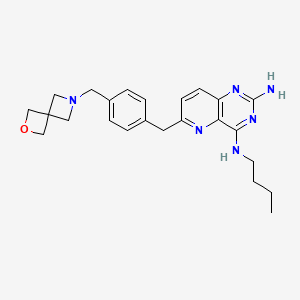
![2-[4-[2-[[4-[[(2R)-1-[(2R)-2-boronocyclopentyl]-1-oxopropan-2-yl]carbamoyl]cyclohexyl]methylamino]-2-oxoethyl]-7,10-bis(carboxymethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetic acid](/img/structure/B12385667.png)
![4-[[7-[4-[3-amino-6-(2-hydroxyphenyl)pyridazin-4-yl]pyrazol-1-yl]-2-azaspiro[3.5]nonan-2-yl]methyl]cyclohexane-1-carboxylic acid](/img/structure/B12385674.png)
